molecular formula C21H26N2O B2652946 N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(m-tolyl)acetamide CAS No. 946311-74-6

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(m-tolyl)acetamide

Cat. No.: B2652946
CAS No.: 946311-74-6
M. Wt: 322.452
InChI Key: IKDTZVGNLGGZAL-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(m-tolyl)acetamide is a synthetic small molecule based on the 1,2,3,4-tetrahydroquinoline (THQ) scaffold, a structure of high interest in medicinal chemistry due to its diverse biological activities . This compound is designed for research applications in drug discovery and pharmacological screening. While the specific biological data for this exact molecule may be limited, its core structure is closely related to other THQ-based compounds that have demonstrated significant research value. For instance, a structural analog featuring a tetrahydroquinoline core and an acetamide group has been identified as a specific inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a range of inflammatory diseases . This suggests potential research applications for this compound in the field of immunology and inflammation. Furthermore, various tetrahydroquinoline derivatives have been extensively studied for their antiproliferative activities against human cancer cell lines and as inhibitors of enzymes like acetylcholinesterase, which is a target for neurodegenerative conditions . The presence of the m-tolylacetamide moiety and the 1-methyl-tetrahydroquinoline group in this compound may contribute to its interactions with biological targets, making it a candidate for investigating new therapeutic pathways. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-16-5-3-6-18(13-16)15-21(24)22-11-10-17-8-9-20-19(14-17)7-4-12-23(20)2/h3,5-6,8-9,13-14H,4,7,10-12,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDTZVGNLGGZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCC2=CC3=C(C=C2)N(CCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(m-tolyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article summarizes the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H32N4O2. The compound features a tetrahydroquinoline moiety, which is known for its presence in various natural products and pharmaceuticals. This structural characteristic is associated with diverse biological activities, including anti-cancer and anti-inflammatory effects.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Tetrahydroquinoline Core : The initial step often includes the synthesis of 1-methyl-1,2,3,4-tetrahydroquinoline through a Pictet-Spengler reaction.
  • Alkylation : The tetrahydroquinoline core is then alkylated with an ethyl halide to introduce the ethyl group.
  • Acetamide Formation : Finally, the acetamide group is introduced through a reaction with an appropriate acylating agent.

These steps can be optimized for yield and purity using controlled reaction conditions and purification techniques such as chromatography.

Anti-Cancer Activity

Research indicates that compounds containing the tetrahydroquinoline structure exhibit significant anti-cancer properties. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that derivatives of tetrahydroquinoline can induce apoptosis in various cancer cell lines. Specific IC50 values have been reported ranging from 5.4 to 17.2 μM for selected derivatives .
  • Mechanism of Action : The proposed mechanisms include the modulation of cell cycle phases and induction of mitochondrial membrane depolarization leading to increased reactive oxygen species (ROS) generation .

Anti-Inflammatory Effects

The compound's potential anti-inflammatory effects have been highlighted in several studies:

  • Inhibition of Cytokine Production : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines in activated macrophages . This suggests that this compound may also exhibit similar properties.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Tetrahydroquinoline Derivatives : A study demonstrated that certain tetrahydroquinoline derivatives exhibit selective cytotoxicity against breast cancer cell lines (e.g., MCF-7), with some compounds showing IC50 values as low as 0.1 μg/mL .
  • Mechanistic Insights : Another research highlighted the binding affinity of these compounds to tubulin, suggesting a potential mechanism involving disruption of microtubule dynamics in cancer cells.

Data Summary

Biological ActivityIC50 Values (μM)Reference
Cytotoxicity (MCF-7)0.1 - 0.3
Cytotoxicity (general)5.4 - 17.2
Anti-inflammatory (cytokine inhibition)Not specified

Comparison with Similar Compounds

Substituent Variations on the Core Ring

  • N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenyl)acetamide (): This analog replaces the 1-methyl group with 1-ethyl and introduces a 2-oxo group on the tetrahydroquinoline.
  • N-(2-(2-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-4-yl)ethyl)acetamide (Compound 22, ): The isoquinoline core (vs. quinoline) and benzyl/methoxy substituents increase steric bulk and electron density, which might influence melatonin receptor affinity. The methoxy group could improve solubility compared to the target compound’s methyl group .

Table 1: Core Ring Modifications

Compound Core Structure Substituents Key Properties Reference
Target Compound Tetrahydroquinoline 1-methyl, 6-ethyl linkage Moderate lipophilicity
N-(1-ethyl-2-oxo...acetamide Tetrahydroquinoline 1-ethyl, 2-oxo Enhanced H-bonding potential
Compound 22 () Tetrahydroisoquinoline 2-benzyl, 6-methoxy Increased steric bulk

Acetamide Side Chain Modifications

Nitrogen Substitution and Linker Length

  • The methylene linker (vs. ethyl) may reduce conformational flexibility .
  • Acetamide, N-[(1-acetyl...methyl]-N-(1-methylethyl) (): The isopropyl group on the acetamide nitrogen creates steric hindrance, which might reduce binding efficiency in crowded enzymatic pockets. The acetyl group on the tetrahydroquinoline could modulate pharmacokinetics via altered hydrolysis rates .

Table 2: Acetamide Side Chain Variations

Compound Acetamide Substituent Linker Length Key Effects Reference
Target Compound m-tolyl Ethyl Balanced lipophilicity
2-chloro-N-...acetamide () Chloro Methylene Higher reactivity
Compound in Isopropyl Methylene Steric hindrance

Aryl Group Modifications

Electron-Donating vs. Electron-Withdrawing Groups

  • (E)-2-(2-oxo-i-(quinolin-6-ylmethyl)indolin-3-ylidene)-N-(4-(trifluoromethyl)phenyl)acetamide (Compound 50, ): The trifluoromethylphenyl group enhances lipophilicity and metabolic resistance but may introduce toxicity concerns. In contrast, the target’s m-tolyl group offers moderate hydrophobicity with fewer metabolic liabilities .

Table 3: Aryl Group Comparisons

Compound Aryl Group Electronic Effect Biological Implications Reference
Target Compound m-tolyl Electron-donating (methyl) Balanced PK/PD
Compound 50 () 4-(trifluoromethyl)phenyl Electron-withdrawing Enhanced membrane permeability
4a () 4-chlorophenyl Electron-withdrawing Increased binding affinity

Key Research Findings and Implications

  • Activity Trends : Compounds with electron-donating groups (e.g., m-tolyl) on the acetamide moiety generally exhibit favorable pharmacokinetic profiles, while electron-withdrawing groups (e.g., chloro, trifluoromethyl) may enhance target binding at the expense of metabolic stability .
  • Structural Flexibility : Ethyl linkers (as in the target compound) provide optimal balance between conformational flexibility and steric constraints, whereas shorter linkers (e.g., methylene) restrict rotational freedom .
  • Core Modifications : The absence of a 2-oxo group in the target compound (vs. ) may reduce susceptibility to enzymatic degradation, enhancing in vivo half-life .

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